In-Depth Technical Guide: Pip-alkyne-Ph-COOCH3 (CAS 2308496-47-9)
In-Depth Technical Guide: Pip-alkyne-Ph-COOCH3 (CAS 2308496-47-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pip-alkyne-Ph-COOCH3, a critical building block in the development of targeted protein degraders. The document details its chemical properties, synthesis, and application in the formation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the potent Androgen Receptor (AR) degrader, ARD-266.
Core Compound Properties
Pip-alkyne-Ph-COOCH3, systematically named methyl 4-(2-(piperidin-4-yl)ethynyl)benzoate, is a bifunctional molecule featuring a piperidine ring, an alkyne group, and a methyl benzoate moiety. Its primary utility lies in its role as a linker in the synthesis of PROTACs.[1][2][3][4][5] The alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecules.
| Property | Value | Reference |
| CAS Number | 2308496-47-9 | |
| Molecular Formula | C15H17NO2 | |
| Molecular Weight | 243.30 g/mol | |
| IUPAC Name | methyl 4-(2-(piperidin-4-yl)ethynyl)benzoate | |
| Appearance | Solid | |
| Purity | >98% |
Synthesis and Experimental Protocols
The synthesis of Pip-alkyne-Ph-COOCH3 is a multi-step process that typically involves the protection of the piperidine nitrogen, followed by a Sonogashira coupling reaction and subsequent deprotection.
Synthesis of N-Boc-4-ethynylpiperidine (Intermediate 1)
A common precursor for the piperidine portion is N-Boc-4-ethynylpiperidine. The synthesis of this intermediate is a crucial first step.
Sonogashira Coupling
The core of the synthesis involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between an N-protected 4-ethynylpiperidine and an aryl halide, such as methyl 4-iodobenzoate.
Experimental Protocol: Synthesis of methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate
-
To a solution of N-Boc-4-ethynylpiperidine and methyl 4-iodobenzoate in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added.
-
A base, typically an amine such as triethylamine or diisopropylethylamine, is added to the reaction mixture.
-
The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the protected intermediate.
Deprotection of the Piperidine Nitrogen
The final step is the removal of the N-Boc protecting group to yield the free amine of Pip-alkyne-Ph-COOCH3.
Experimental Protocol: N-Boc Deprotection
-
The N-Boc protected intermediate is dissolved in a suitable solvent, such as dichloromethane or dioxane.
-
An excess of a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane), is added to the solution.
-
The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, with reaction progress monitored by TLC or LC-MS.
-
Upon complete deprotection, the solvent and excess acid are removed under reduced pressure.
-
The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product as a salt (e.g., trifluoroacetate or hydrochloride salt), which is then collected by filtration. Alternatively, the reaction can be neutralized with a base and the free amine extracted.
Application in PROTAC Synthesis: The Case of ARD-266
Pip-alkyne-Ph-COOCH3 is a key linker used in the synthesis of ARD-266, a highly potent and efficient PROTAC degrader of the Androgen Receptor (AR). ARD-266 is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the Pip-alkyne-Ph-COOCH3 linker, and a ligand that binds to the Androgen Receptor.
Synthesis of ARD-266 via Click Chemistry
The assembly of ARD-266 utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, the alkyne group of Pip-alkyne-Ph-COOCH3 is reacted with an azide-functionalized VHL E3 ligase ligand.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
The azide-containing VHL ligand and Pip-alkyne-Ph-COOCH3 are dissolved in a suitable solvent system, often a mixture of t-butanol and water.
-
A copper(II) sulfate solution and a solution of a reducing agent, typically sodium ascorbate, are added to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
The reaction is stirred at room temperature for several hours to overnight.
-
The progress of the reaction is monitored by LC-MS.
-
Upon completion, the product is isolated and purified, typically using preparative HPLC, to yield the final PROTAC, ARD-266.
Biological Activity and Mechanism of Action of ARD-266
ARD-266 functions as a potent degrader of the Androgen Receptor, a key therapeutic target in prostate cancer. By simultaneously binding to the AR and the VHL E3 ubiquitin ligase, ARD-266 brings the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the AR, marking it for degradation by the proteasome.
Quantitative Biological Data for ARD-266
The efficacy of ARD-266 in degrading the Androgen Receptor has been quantified in various prostate cancer cell lines.
| Cell Line | DC50 (nM) | Reference |
| LNCaP | 0.2-1 | |
| VCaP | 0.2-1 | |
| 22Rv1 | 0.2-1 |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Visualizing the Mechanism of Action and Synthesis
ARD-266 Mechanism of Action: Androgen Receptor Degradation
The following diagram illustrates the signaling pathway of Androgen Receptor degradation induced by ARD-266.
Caption: ARD-266 mediated degradation of the Androgen Receptor.
Synthetic Workflow for ARD-266
This diagram outlines the key synthetic steps for producing ARD-266, highlighting the role of Pip-alkyne-Ph-COOCH3.
Caption: Synthetic workflow for the PROTAC degrader ARD-266.
